2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDPYLKLAKPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582107 | |
| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913814-37-6 | |
| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane typically involves the reaction of benzhydryl chloride with 2,6-diazaspiro[3.3]heptane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction could produce benzhydryl amines.
Scientific Research Applications
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic core and benzhydryl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.3]heptane
- Structure : Features a benzyl group instead of benzhydryl.
- Properties: Available as oxalate and hemioxalate salts (95% purity) .
- Applications : Used as a building block in organic synthesis, though its simpler structure may limit utility in asymmetric catalysis.
2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride
- Structure : Methyl substituent and dihydrochloride salt (MW: 112.17, C₆H₁₂N₂·2HCl) .
- Properties : High purity and stability, with SMILES string
CN1CC2(CNC2)C1. The methyl group confers rigidity but minimal electronic effects. - Applications : Valued in drug discovery for structure-activity relationship (SAR) studies due to its compact, well-defined scaffold.
Homopiperazine-Based Analogs
- Comparison : Homopiperazines (e.g., MC25-41 analogs) exhibit lower aqueous solubility (e.g., 2 µM for 9f) compared to 2,6-diazaspiro[3.3]heptane derivatives (148 µM for 9j) .
- Biological Activity : Despite superior solubility, spirocyclic analogs like 9j show reduced D3 receptor affinity (Ki = 1093 nM), highlighting a trade-off between physicochemical and biological properties.
Other Substituted Derivatives
- tert-Butyl-Substituted Analogs : tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a key intermediate in Pd-catalyzed aryl amination reactions . Its tert-butyl group enhances steric protection during synthesis.
- Cyclopropyl Derivatives : 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate (CAS: 1609407-82-0) is used in library synthesis, demonstrating the scaffold’s versatility .
Key Data Table
Research Findings and Implications
- Synthetic Advantages : The spiro[3.3]heptane core enables high diastereoselectivity (dr up to 98:2) in asymmetric syntheses . Benzhydryl groups improve chiral induction but complicate purification due to increased hydrophobicity.
- Solubility vs. Bioactivity : While 2,6-diazaspiro[3.3]heptane derivatives exhibit superior solubility over homopiperazines, their reduced receptor affinity suggests a need for balanced substituent design .
- Salt Forms : Salt formation (e.g., oxalate, dihydrochloride) enhances stability and crystallinity, critical for pharmaceutical applications .
Biological Activity
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane is a unique chemical compound characterized by its spirocyclic structure and the presence of two benzhydryl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C31H30N2
- Molecular Weight : 430.58 g/mol
- CAS Number : 913814-37-6
The compound's structure includes a spirocyclic core that contributes to its steric bulk and potential interactions with various biological targets. The presence of benzhydryl groups enhances its lipophilicity, which may influence its bioavailability and interaction with cellular membranes.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), potentially modulating neurotransmitter pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
Neuropharmacological Effects
Research into similar diazaspiro compounds has demonstrated their potential as neuropharmacological agents. For example, modifications in the diazaspiro structure have been associated with increased affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological disorders . The interaction with these receptors could position this compound as a candidate for further investigation in treating conditions like depression or anxiety.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Spirocyclic | Basic structural analog |
| Benzhydryl derivatives | Aromatic amine derivatives | Varied receptor interactions |
| 2,6-Diazaspiro[3.4]octane | Similar spirocyclic structure | Antitubercular activity |
The table highlights how variations in structure can influence biological activity and target interactions.
Case Study 1: Antitubercular Activity
In a study exploring derivatives of diazaspiro compounds for antitubercular activity, several analogs were synthesized and tested against Mycobacterium tuberculosis. The findings suggested that modifications to the core structure significantly impacted efficacy . While direct data on this compound are not available, the results indicate potential pathways for future research.
Case Study 2: Sigma Receptor Binding
Research into sigma receptor binding affinities for similar compounds has shown that structural modifications can lead to enhanced selectivity for σ1 or σ2 receptors . Such findings suggest that this compound could be optimized for specific receptor interactions through targeted chemical modifications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-diazaspiro[3.3]heptane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core spirocyclic scaffold is typically synthesized via cyclization of diamines with ketones or aldehydes under acid catalysis. For example, reductive amination of aldehydes with primary amines (e.g., benzylamine) in THF under inert atmospheres (N₂/Ar) yields intermediates, which are then deprotected using HCl in dioxane to generate the free base . Key factors include:
- Temperature : Reactions often proceed at 40–60°C to balance reactivity and side-product formation .
- Purification : Silica gel chromatography with NH₃/MeOH/CH₂Cl₂ eluents is critical for isolating high-purity products .
Q. How is the structural integrity of 2,6-diazaspiro[3.3]heptane derivatives validated experimentally?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic geometry. For example, benzhydryl-substituted derivatives show distinct aromatic proton splits (δ 7.1–7.5 ppm) and sp³-hybridized carbons (δ 60–65 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 445.2310 for tert-butylsulfinyl derivatives) .
- X-ray Crystallography : Resolves absolute stereochemistry in asymmetric syntheses .
Advanced Research Questions
Q. What strategies enable asymmetric synthesis of 2,6-dibenzhydryl derivatives, and how do chiral auxiliaries impact enantioselectivity?
- Methodological Answer : Asymmetric induction is achieved using chiral sulfoxides (e.g., tert-butylsulfinyl groups) or enantiopure amines. For example:
- Step 1 : LiAlH₄ reduction of ketone intermediates generates secondary alcohols with >90% enantiomeric excess (e.e.) .
- Step 2 : Tosyl chloride-mediated cyclization under basic conditions (NaH/THF) forms the spirocyclic core .
- Data : (S)-6-benzhydryl derivatives exhibit specific optical rotations (e.g., [α]²⁰D = -22.00 in MeOH) .
Q. How do structural modifications (e.g., benzhydryl vs. methyl/aryl groups) affect biological activity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies compare:
- Substituent Effects : Benzhydryl groups enhance steric bulk, improving binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- Activity Assays : IC₅₀ values from fluorogenic substrate assays reveal potency differences (e.g., 2-benzhydryl derivatives show 10x higher inhibition than methyl analogs) .
- Data :
| Compound | Enzyme Inhibition (IC₅₀, nM) |
|---|---|
| 2-Methyl derivative | >1,000 |
| 2-Benzyhydryl derivative | 120 |
Q. How can researchers resolve contradictions in reactivity data between spirocyclic analogs?
- Methodological Answer : Contradictions arise from divergent electronic/steric profiles. Strategies include:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and nucleophilicity at nitrogen centers .
- Kinetic Studies : Compare reaction rates (e.g., SN2 substitutions) under standardized conditions (THF, 25°C) .
Methodological and Comparative Studies
Q. What computational tools are used to predict protein-ligand interactions for spirocyclic compounds?
- Methodological Answer :
- Docking Simulations : AutoDock Vina screens binding poses against target enzymes (e.g., kinases) using PyMOL visualization .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) .
Q. How do 2,6-diazaspiro[3.3]heptanes compare to piperazine derivatives in drug discovery applications?
- Methodological Answer : Comparative studies focus on:
- Conformational Rigidity : Spirocycles reduce entropy penalties upon binding, improving affinity (ΔG = -2.3 kcal/mol vs. piperazines) .
- Metabolic Stability : Microsomal assays show spiro derivatives resist CYP3A4 oxidation (t₁/₂ = 45 min vs. 12 min for piperazines) .
- Data : Spiro scaffolds improve bioavailability (F = 65% vs. 22% in rat models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
